

Application Notes and Protocols for JI130 in In Vivo Mouse Models

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Compound of Interest

Compound Name: JI130

Cat. No.: B608195

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These application notes provide a comprehensive overview of the use of **JI130**, a specific Hes1 inhibitor, in preclinical in vivo mouse models of pancreatic cancer. The included protocols and data are based on published research and are intended to guide the design of future experiments.

Mechanism of Action

JI130 is a small molecule inhibitor of the cancer-associated transcription factor Hes1. It functions by stabilizing the interaction between Hes1 and its chaperone protein, Prohibitin 2 (PHB2), outside the nucleus. This sequestration prevents Hes1 from entering the nucleus and repressing its target genes, which are involved in cell cycle progression. The ultimate effect is the induction of G2/M cell cycle arrest and a reduction in cancer cell proliferation.^{[1][2]}

In Vitro Activity

Prior to in vivo studies, the potency of **JI130**'s precursor, JI051, was established in a human pancreatic cancer cell line.

| Cell Line | Compound | IC50 | Reference |
|------------|----------|-------|----------------|
| MIA PaCa-2 | JI051 | 49 nM | ^[3] |

In Vivo Efficacy in a Pancreatic Cancer Xenograft Model

Jl130 has demonstrated significant antitumor activity in a murine pancreatic tumor xenograft model.[\[2\]](#)[\[3\]](#)

Experimental Summary

In a key study, human pancreatic cancer cells (MIA PaCa-2) were implanted into nude mice to establish tumors.[\[4\]](#) Following tumor establishment, mice were treated with **Jl130**. The treatment resulted in a significant reduction in tumor growth compared to the vehicle control group.

Quantitative In Vivo Efficacy Data

| Parameter | Vehicle (DMSO) | Jl130 | Outcome | Reference |
|------------------------|-------------------------|-------------------------|----------------|---|
| Dosage | N/A | 50 mg/kg body weight | - | [4] |
| Treatment Schedule | 5 days/week for 3 weeks | 5 days/week for 3 weeks | - | [4] |
| Tumor Volume Reduction | - | 48.2% after 21 days | Significant | [2] [4] |
| Effect on Body Weight | No significant change | No significant change | Well-tolerated | [2] |

Experimental Protocols

Preparation of Jl130 for In Vivo Administration

Materials:

- **Jl130** powder
- Dimethyl sulfoxide (DMSO), sterile

- Corn oil, sterile

Protocol:

- **Stock Solution Preparation:** Prepare a stock solution of **J1130** in DMSO. The exact concentration will depend on the final desired dosing concentration and volume. For example, to achieve a 50 mg/kg dose in a 20g mouse with a 100 μ L injection volume, a 10 mg/mL solution is needed.
- **Solubilization:** **J1130** may require warming and ultrasonic agitation to fully dissolve in DMSO. [\[5\]](#)
- **Working Solution Formulation:** For intraperitoneal injection, a common formulation involves a co-solvent system to ensure solubility and minimize toxicity. A suggested formulation is to dilute the DMSO stock solution in corn oil. For example, a 1:9 ratio of DMSO stock to corn oil can be used.[\[3\]](#)
- **Final Concentration:** The final concentration of the working solution should be calculated to deliver 50 mg/kg of **J1130** in the desired injection volume (e.g., 100 μ L).

Pancreatic Cancer Xenograft Mouse Model

Materials:

- MIA PaCa-2 human pancreatic cancer cells
- Nude mice (e.g., BALB/c nude), 4-6 weeks old
- Matrigel or other suitable extracellular matrix
- Phosphate-buffered saline (PBS), sterile

Protocol:

- **Cell Preparation:** Culture MIA PaCa-2 cells under standard conditions. On the day of implantation, harvest the cells and resuspend them in a sterile solution of PBS and Matrigel (e.g., 1:1 ratio).

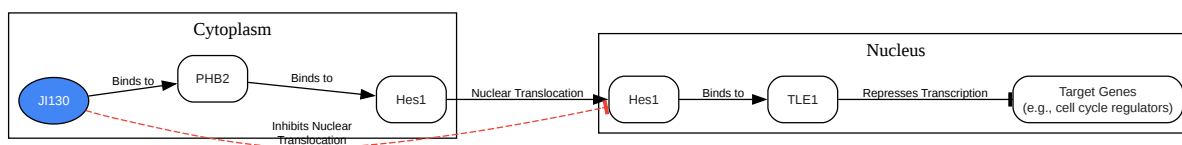
- **Subcutaneous Implantation:** Subcutaneously inject the cell suspension (e.g., 1×10^6 cells in 100 μ L) into the flank of the nude mice.
- **Tumor Growth Monitoring:** Monitor the mice for tumor growth. Caliper measurements of the tumor can be taken every few days to calculate tumor volume (Volume = $0.5 \times \text{length} \times \text{width}^2$).
- **Treatment Initiation:** Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.

In Vivo Dosing of JI130

Protocol:

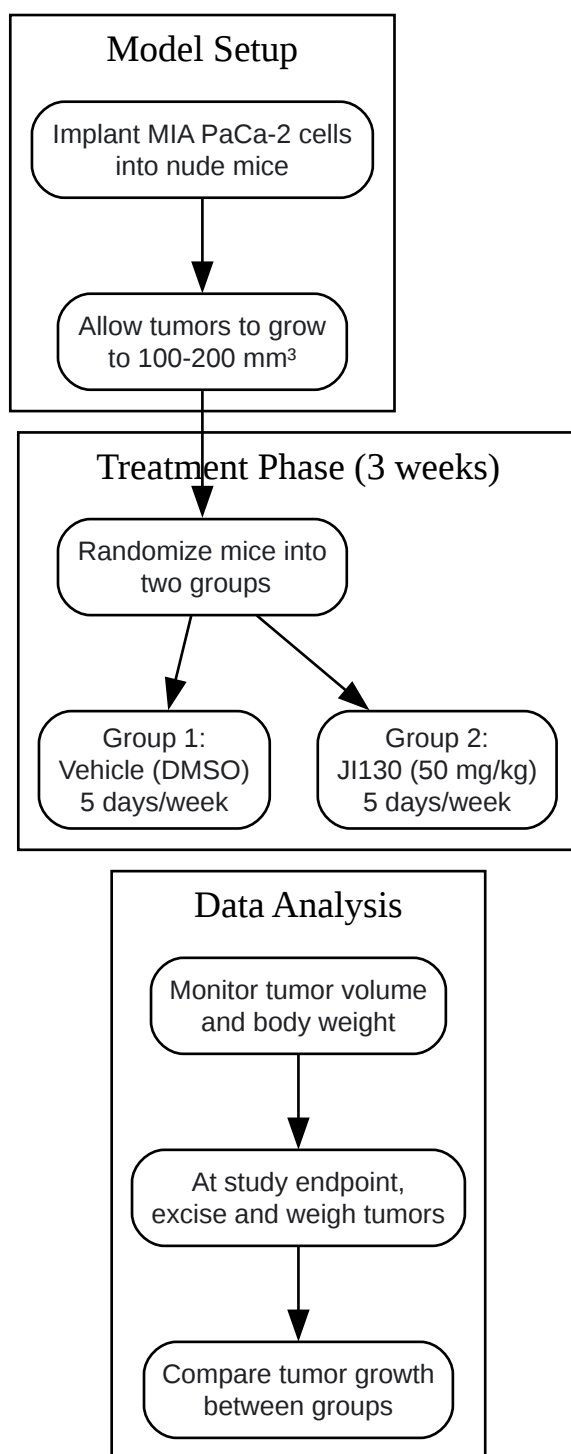
- **Animal Handling:** Handle the mice according to approved animal care and use protocols.
- **Administration:** Administer **JI130** (50 mg/kg) or the vehicle control (e.g., DMSO/corn oil) via intraperitoneal (IP) injection.
- **Treatment Schedule:** Dose the animals 5 days a week for a total of 3 weeks.[4]
- **Monitoring:** Throughout the study, monitor the mice for tumor growth, body weight changes, and any signs of toxicity.

Visualizations



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Caption: Signaling pathway of **JI130**'s mechanism of action.



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Caption: Experimental workflow for in vivo efficacy testing of **JI130**.

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